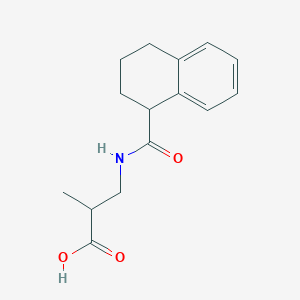
2-Methyl-3-(1,2,3,4-tetrahydronaphthalene-1-carbonylamino)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-(1,2,3,4-tetrahydronaphthalene-1-carbonylamino)propanoic acid, also known as MTCA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MTCA is a derivative of proline and belongs to the family of amino acids.
Mécanisme D'action
The exact mechanism of action of 2-Methyl-3-(1,2,3,4-tetrahydronaphthalene-1-carbonylamino)propanoic acid is not fully understood. However, it is believed to exert its therapeutic effects through the modulation of various signaling pathways. 2-Methyl-3-(1,2,3,4-tetrahydronaphthalene-1-carbonylamino)propanoic acid has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation. It also inhibits the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
2-Methyl-3-(1,2,3,4-tetrahydronaphthalene-1-carbonylamino)propanoic acid has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in animal models of inflammation. It also reduces oxidative stress by increasing the levels of antioxidant enzymes such as superoxide dismutase and catalase. 2-Methyl-3-(1,2,3,4-tetrahydronaphthalene-1-carbonylamino)propanoic acid has been found to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methyl-3-(1,2,3,4-tetrahydronaphthalene-1-carbonylamino)propanoic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been found to be non-toxic and well-tolerated in animal studies. However, there are some limitations to its use in lab experiments. 2-Methyl-3-(1,2,3,4-tetrahydronaphthalene-1-carbonylamino)propanoic acid is a relatively new compound, and its long-term effects are not yet fully understood. It also has a short half-life, which may limit its therapeutic potential.
Orientations Futures
For the study of 2-Methyl-3-(1,2,3,4-tetrahydronaphthalene-1-carbonylamino)propanoic acid include investigating its therapeutic potential in human diseases and developing novel derivatives with improved pharmacological properties.
Méthodes De Synthèse
2-Methyl-3-(1,2,3,4-tetrahydronaphthalene-1-carbonylamino)propanoic acid can be synthesized through a multistep process that involves the protection of the amine group of proline, followed by the coupling of the protected proline with 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. The final step involves the deprotection of the amine group to obtain 2-Methyl-3-(1,2,3,4-tetrahydronaphthalene-1-carbonylamino)propanoic acid in its pure form.
Applications De Recherche Scientifique
2-Methyl-3-(1,2,3,4-tetrahydronaphthalene-1-carbonylamino)propanoic acid has been studied for its potential therapeutic applications in various diseases. It has been found to have anti-inflammatory, antioxidant, and neuroprotective properties. 2-Methyl-3-(1,2,3,4-tetrahydronaphthalene-1-carbonylamino)propanoic acid has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in animal models of inflammation. It has also been found to protect neurons from oxidative damage and improve cognitive function in animal models of neurodegenerative diseases.
Propriétés
IUPAC Name |
2-methyl-3-(1,2,3,4-tetrahydronaphthalene-1-carbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-10(15(18)19)9-16-14(17)13-8-4-6-11-5-2-3-7-12(11)13/h2-3,5,7,10,13H,4,6,8-9H2,1H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRMMBFCZJNPFKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1CCCC2=CC=CC=C12)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(1,2,3,4-tetrahydronaphthalene-1-carbonylamino)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3,5-Dimethylpiperidine-1-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B7556005.png)
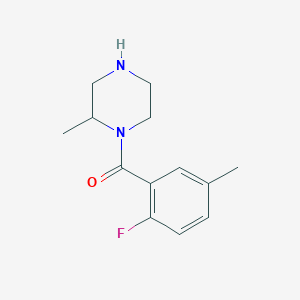
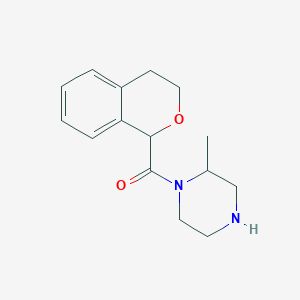
![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)-methylamino]propanoic acid](/img/structure/B7556032.png)
![3-[(3-Cyanopyridin-2-yl)amino]-2-methylpropanoic acid](/img/structure/B7556040.png)
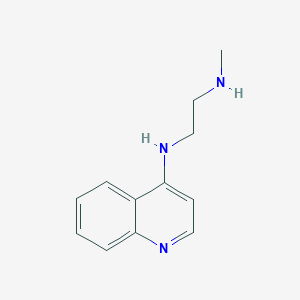
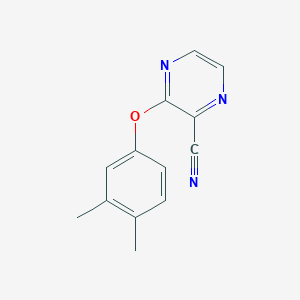
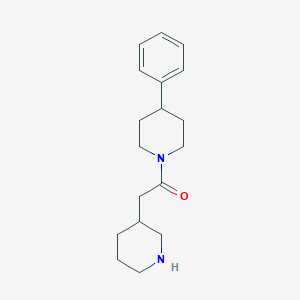
![3-[(2,4-Dimethoxyphenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7556079.png)
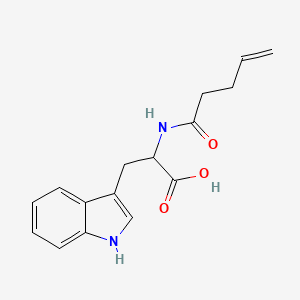
![2-methyl-3-[[(E)-3-(3-methylphenyl)prop-2-enoyl]amino]propanoic acid](/img/structure/B7556095.png)
![3-[[2-(2,4-Dichlorophenoxy)acetyl]amino]-2-methylpropanoic acid](/img/structure/B7556099.png)
![2-Methyl-3-[(2-phenylsulfanylacetyl)amino]propanoic acid](/img/structure/B7556100.png)
![3-[(1,5-Dimethylpyrrole-2-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B7556121.png)